2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine
Description
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is a pyrimidine derivative with a nonylphenyl substituent at the 2-position and an octyloxy group at the 5-position. Its molecular formula is C₂₇H₄₂N₂O, with an average molecular mass of 410.646 g/mol and a monoisotopic mass of 410.329714 g/mol . This compound has been studied in the context of liquid crystalline materials and organometallic chemistry, particularly as a ligand in palladium complexes . Its structure combines aromaticity from the pyrimidine core with hydrophobic alkyl chains, enabling applications in supramolecular assemblies and catalytic systems.
Properties
CAS No. |
121640-69-5 |
|---|---|
Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-(4-nonylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-17-19-25(20-18-24)27-28-22-26(23-29-27)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI Key |
KUPMQEUGHMDRFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Synonyms |
2-(4-Nonylphenyl)-5-(octyloxy)-pyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with alkyl/alkoxy substituents are widely explored for their tunable physicochemical properties. Below is a detailed comparison of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine with structurally related compounds:
Structural Analogues and Substituent Effects
Key Observations:
- Chain Length and Symmetry : Longer alkyl/alkoxy chains (e.g., C₁₄ in PhP14) enhance thermal stability and promote smectic phase formation in liquid crystals, whereas shorter chains (e.g., C₄ in 2PhP) favor nematic or columnar phases .
- Substituent Position: The this compound exhibits distinct mesomorphic behavior compared to its isomer, 5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine, due to differences in steric hindrance and intermolecular interactions .
- Applications: The nonylphenyl-octyloxy derivative’s bulkier substituents make it suitable for forming stable palladium organyls, unlike smaller analogues like 2-(4-hexyloxyphenyl)-5-octylpyrimidine, which lack sufficient steric bulk for metal coordination .
Physicochemical Properties
- Solubility: Compounds with longer alkyl chains (e.g., C₉ and C₈) exhibit higher solubility in nonpolar solvents compared to shorter-chain derivatives .
- Crystallinity : Derivatives with symmetric substitution (e.g., PhP14) show higher crystallinity, while asymmetric ones (e.g., 2PhP) adopt less ordered mesophases .
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